molecular formula C9H14N2O4 B12530418 1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- CAS No. 652972-36-6

1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)-

Cat. No.: B12530418
CAS No.: 652972-36-6
M. Wt: 214.22 g/mol
InChI Key: NEBMTBULHZLMFO-IWSPIJDZSA-N
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Description

1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- is a complex organic compound with a unique structure that includes a butanetetrol backbone and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The process begins with the preparation of the butanetetrol backbone, followed by the introduction of the pyrimidinyl group. Common reagents used in these reactions include alcohols, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyrimidinyl group can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The pyrimidinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Butanetetrol
  • 1-(2-methyl-4-pyrimidinyl)-butane
  • 1,2,3,4-Butanetetrol, 1-(4-pyrimidinyl)-

Uniqueness

1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)- is unique due to its specific stereochemistry and the presence of both the butanetetrol backbone and the pyrimidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

652972-36-6

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

(1R,2S,3R)-1-(2-methylpyrimidin-4-yl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C9H14N2O4/c1-5-10-3-2-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1

InChI Key

NEBMTBULHZLMFO-IWSPIJDZSA-N

Isomeric SMILES

CC1=NC=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=NC=CC(=N1)C(C(C(CO)O)O)O

Origin of Product

United States

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